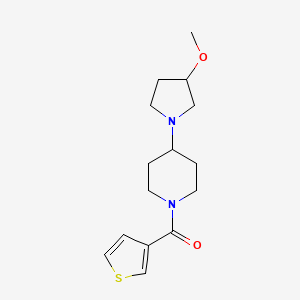

![molecular formula C23H19N5O3 B2575520 3-(3,4-Dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893939-34-9](/img/structure/B2575520.png)

3-(3,4-Dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

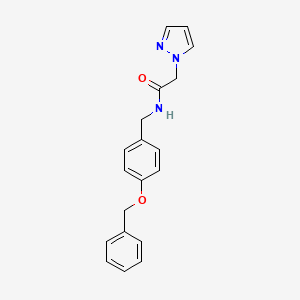

The compound “3-(3,4-Dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It contains a triazolopyrimidinone core, which is a heterocyclic structure containing nitrogen atoms. This core is substituted with a dimethoxyphenyl group and a naphthalen-1-ylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the phenyl and naphthalene groups), ether linkages (in the dimethoxyphenyl group), and a triazole ring (in the triazolopyrimidinone core). The presence of these functional groups would influence the compound’s chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ether linkages in the dimethoxyphenyl group might be susceptible to cleavage under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and ether linkages might make the compound relatively non-polar, influencing its solubility in different solvents .Scientific Research Applications

Synthesis and Antitumor Activities

- Novel Heterocyclic Compounds Synthesis : A study highlighted the one-pot synthesis of new heterocyclic compounds derived from chalcones, utilizing microwave irradiation techniques for better yields and purity. Among these, derivatives including triazolo-pyrimidines showed very high antitumor activity, underscoring the compound's relevance in developing potential cancer therapeutics (Hassan et al., 2022).

Antimicrobial and Antibacterial Applications

- Antibacterial Agents : The synthesis of 3-aryl/hetryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines demonstrated substantial antibacterial activity against common pathogens, indicating the compound's utility in developing new antibiotics (Prakash et al., 2004).

- Another study synthesized pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives, with some showing promising antibacterial activities, suggesting their potential in antimicrobial therapy (El-Agrody et al., 2000).

Chemical Synthesis and Characterization

- Heteroaromatization Studies : Research on heteroaromatization with 4-hydroxycoumarin produced novel pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, contributing to the diverse applications of these chemical frameworks in medicinal chemistry (El-Agrody et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c1-30-19-11-10-17(12-20(19)31-2)28-22-21(25-26-28)23(29)27(14-24-22)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURGYQZWYIPJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol](/img/structure/B2575441.png)

![methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2575442.png)

![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B2575445.png)

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2575451.png)

![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575454.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2575458.png)